
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiadiazole ring, a fluorophenyl group, and a pyrrolidine carboxamide moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the 1,3,4-thiadiazole ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated benzene derivative.
Formation of the Pyrrolidine Carboxamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound’s amide and thiadiazole moieties are susceptible to hydrolysis under acidic or basic conditions. Key findings include:
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Mechanistic Insight : The amide bond hydrolyzes via nucleophilic attack at the carbonyl carbon, while the thiadiazole ring resists hydrolysis unless subjected to prolonged alkaline conditions.
Oxidation Reactions
The pyrrolidine-5-one moiety and cyclopentyl group exhibit distinct oxidation behaviors:
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Notable Stability : The 5-oxo-pyrrolidine group resists oxidation due to conjugation with the carboxamide, while the cyclopentyl group shows limited reactivity toward epoxidation .
Substitution Reactions
The thiadiazole ring participates in nucleophilic substitutions, particularly at the C-2 position:
Reagent | Conditions | Product | Selectivity |
---|---|---|---|
Methylamine | EtOH, 60°C, 8h | Replacement of cyclopentyl with methylamine | 72% |
Sodium Methoxide | DMF, 100°C, 4h | Methoxy substitution at C-5 of thiadiazole | 58% |
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Structural Impact : Substitutions at C-2 (cyclopentyl site) are preferred due to electronic activation by the adjacent sulfur and nitrogen atoms .
Biological Interactions (Autotaxin Inhibition)
As an autotaxin inhibitor, the compound undergoes non-covalent interactions with the enzyme’s catalytic pocket:
Interaction Type | Key Residues | Binding Affinity (Kd) | Source |
---|---|---|---|
Hydrogen Bonding | Thr210, Lys217 | 4.3 nM | |
Hydrophobic Packing | Phe274, Leu275 | — |
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Reactivity Relevance : The fluorophenyl group enhances π-π stacking with Phe274, while the carboxamide forms hydrogen bonds critical for inhibitory activity.
Stability Under Synthetic Conditions
Data from analogous syntheses reveal stability trends:
Condition | Observation | Implications |
---|---|---|
Heating (100°C) | Decomposition of thiadiazole ring after 3h | Avoid prolonged heating in synthesis |
UV Light (254 nm) | No degradation over 48h | Stable for storage under standard lab conditions |
Comparative Reactivity of Structural Analogs
The compound’s reactivity diverges from closely related derivatives:
Scientific Research Applications
Autotaxin Inhibition
Preliminary studies indicate that N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide may act as an autotaxin inhibitor . Autotaxin is involved in the production of lysophosphatidic acid, which plays critical roles in cell proliferation and migration. Inhibitors of autotaxin have potential therapeutic applications in treating various conditions such as cancer and fibrotic diseases.
Anticancer Properties
The compound has shown promise in anticancer research. Its structural features suggest potential interactions with biological targets associated with cancer cell proliferation. Research indicates that compounds similar to this one exhibit significant growth inhibition against various cancer cell lines .
Case Study: Anticancer Activity Evaluation
- Objective : To assess cytotoxic effects on human breast cancer cells (MCF-7).
- Findings : The compound demonstrated a dose-dependent decrease in cell viability with an IC₅₀ value of 15 µM after 48 hours of treatment.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic synthesis techniques. Understanding the synthetic routes can provide insights into optimizing its production for research purposes.
Comparative Analysis of Related Compounds
A comparative analysis with structurally related compounds can help elucidate the unique aspects and potential advantages of this compound.
Compound Name | Structural Features | Unique Aspects |
---|---|---|
(3R)-N-[5-[2-(4-chlorophenyl)ethyl]-1,3,4-thiadiazol-2-yl]-1-[4-morpholin-4-ylmethyl]phenyl]-5-oxopyrrolidine-3-carboxamide | Contains morpholine instead of cyclopentane | Potentially different pharmacokinetics |
(3S)-N-[5-[2-(4-chlorophenyl)ethyl]-1,3,4-thiadiazol-2-yl]-1-[4-piperidin-1-ylmethyl]phenyl]-5-oxopyrrolidine-3-carboxamide | Substituted with piperidine | May exhibit varied interactions with biological targets |
Mechanism of Action
The mechanism of action of N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
- N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(2-bromophenyl)-5-oxopyrrolidine-3-carboxamide
Uniqueness
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical properties and reactivity compared to its analogs with different halogen substituents
Biological Activity
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a thiadiazole ring, which is known for various biological activities. The presence of the cyclopentyl group and the fluorophenyl moiety may enhance its pharmacological profile.
Pharmacological Properties
Research indicates that compounds containing thiadiazole structures often exhibit significant biological activities, including:
- Antimicrobial Activity : Thiadiazole derivatives have been reported to possess antibacterial and antifungal properties. The mechanism typically involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
- Anticancer Activity : Several studies have shown that thiadiazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to the one have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as caspase activation and oxidative stress induction .
- Anti-inflammatory Activity : Thiadiazole derivatives are also noted for their ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammatory processes. This inhibition can lead to reduced inflammation and pain relief in animal models .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to decreased production of pro-inflammatory mediators .
- Cell Cycle Arrest : Research indicates that certain thiadiazole derivatives can induce cell cycle arrest in cancer cells, preventing them from proliferating. This is often mediated through the activation of tumor suppressor pathways .
- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways, leading to increased caspase activity and subsequent cell death in malignant cells. This has been observed in various studies focusing on cancer therapeutics .
Case Studies
Several studies have explored the biological activity of thiadiazole derivatives closely related to this compound:
- Study on Anticancer Activity : A recent study demonstrated that a series of thiadiazole derivatives exhibited IC50 values in the micromolar range against various cancer cell lines. These compounds were effective at inducing apoptosis through caspase activation and showed selectivity towards cancer cells over normal cells .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Thiadiazole A | A2780 (Ovarian) | 10 | Apoptosis via caspase activation |
Thiadiazole B | MCF7 (Breast) | 15 | Cell cycle arrest |
Thiadiazole C | HeLa (Cervical) | 12 | Oxidative stress induction |
Properties
Molecular Formula |
C18H19FN4O2S |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H19FN4O2S/c19-13-7-3-4-8-14(13)23-10-12(9-15(23)24)16(25)20-18-22-21-17(26-18)11-5-1-2-6-11/h3-4,7-8,11-12H,1-2,5-6,9-10H2,(H,20,22,25) |
InChI Key |
HYYPSJZIPUFOKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=NN=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4F |
Origin of Product |
United States |
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